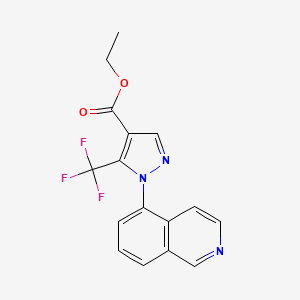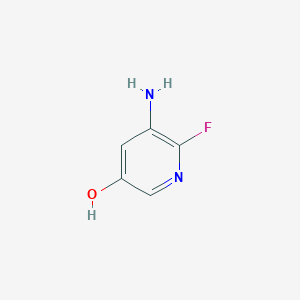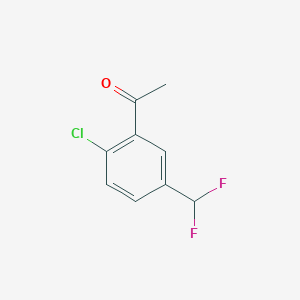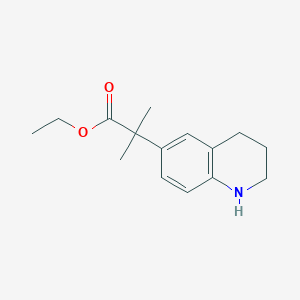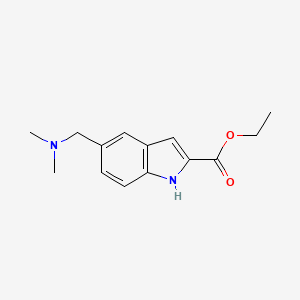![molecular formula C10H9ClN2O B12958651 6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)
6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between an azetidine ring and an indolinone moiety. This compound has garnered significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one typically involves a [3+1] cyclization reaction. One notable method includes the reaction of oxindolyl azaoxylallyl cations with sulfur ylides, which affords spiro[azetidine-3,3’-indoline]-2,2’-diones in high yields and with excellent diastereoselectivity .
Industrial Production Methods: While specific industrial production methods for 6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for scalability, and implementing purification techniques suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂), while nucleophilic substitution often involves reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate
- 6-Chlorospiro[chromane-2,4′-piperidine] hydrochloride
- Spiropyran derivatives
Comparison: 6’-Chlorospiro[azetidine-3,3’-indolin]-2’-one stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties such as enhanced stability and reactivity. Compared to similar compounds, it offers a different set of biological activities and synthetic applications, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
6-chlorospiro[1H-indole-3,3'-azetidine]-2-one |
InChI |
InChI=1S/C10H9ClN2O/c11-6-1-2-7-8(3-6)13-9(14)10(7)4-12-5-10/h1-3,12H,4-5H2,(H,13,14) |
InChI Key |
OXKBKRCLZYBZIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)C3=C(C=C(C=C3)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12958568.png)
![2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12958569.png)
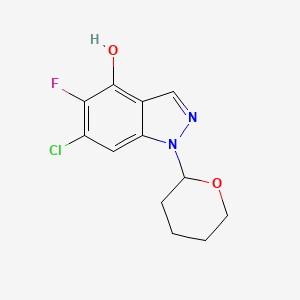
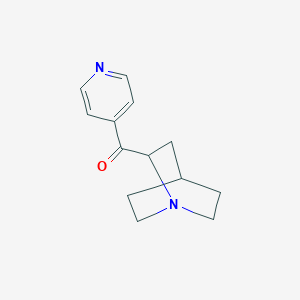
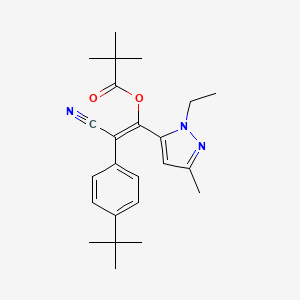
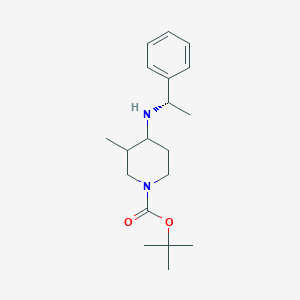
![7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12958609.png)
![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)
![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)
